molecular formula C12H9BrN4 B3049640 Meridianin D CAS No. 213473-01-9

Meridianin D

Cat. No.: B3049640
CAS No.: 213473-01-9
M. Wt: 289.13 g/mol
InChI Key: VBPYLWZBNRFLEM-UHFFFAOYSA-N
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Description

Meridianin D is a natural product belonging to the family of indole alkaloids. These compounds are derived from Antarctic tunicates, specifically from the species Aplidium meridianum. This compound has garnered significant interest due to its diverse pharmacological activities, including antibacterial, anticancer, and anti-neurodegenerative properties .

Mechanism of Action

  • Anti-Neurodegenerative Activities : Research suggests neuroprotective effects .

6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meridianin D typically involves the construction of its indole and pyrimidine moieties. One common method starts with the corresponding indolyl boronic acid, which undergoes a Suzuki coupling reaction with 4-chloropyrimidine to yield the protected meridianin . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the synthetic routes developed in academic research can be adapted for industrial purposes. These methods would likely involve optimizing reaction conditions to increase yield and reduce costs, as well as ensuring the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Meridianin D undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and reduced derivatives of this compound. These derivatives often exhibit enhanced or altered biological activities .

Comparison with Similar Compounds

Meridianin D is part of a family of compounds known as meridianins, which also includes Meridianin A, B, C, E, F, G, and H. These compounds share a similar indole-pyrimidine structure but differ in their substitution patterns. Compared to its analogues, this compound has shown unique biofilm-inhibiting properties and a distinct profile of kinase inhibition .

List of Similar Compounds

  • Meridianin A
  • Meridianin B
  • Meridianin C
  • Meridianin E
  • Meridianin F
  • Meridianin G
  • Meridianin H

This compound stands out due to its specific combination of biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(6-bromo-1H-indol-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN4/c13-7-1-2-8-9(6-16-11(8)5-7)10-3-4-15-12(14)17-10/h1-6,16H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPYLWZBNRFLEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328011
Record name Meridianin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213473-01-9
Record name 4-(6-Bromo-1H-indol-3-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213473-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meridianin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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